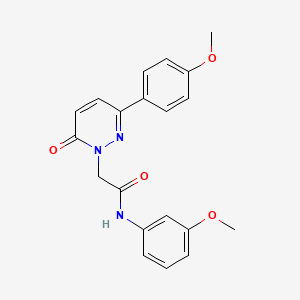

N-(3-methoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(3-methoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-based acetamide derivative characterized by:

- Core structure: A pyridazinone ring (6-membered nitrogen heterocycle) substituted at position 3 with a 4-methoxyphenyl group.

- Functional groups: Two methoxyphenyl substituents (3-methoxy on the anilide moiety and 4-methoxy on the pyridazinone ring) and an acetamide linker.

- Molecular formula: C₂₀H₁₉N₃O₄ (molecular weight: 365.4 g/mol) .

Pyridazinones are pharmacologically significant due to their ability to modulate enzymes (e.g., phosphodiesterases) and receptors.

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c1-26-16-8-6-14(7-9-16)18-10-11-20(25)23(22-18)13-19(24)21-15-4-3-5-17(12-15)27-2/h3-12H,13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZRWURHPBELID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Formation of the pyridazinone core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of methoxyphenyl groups: This can be achieved through electrophilic aromatic substitution reactions, where methoxyphenyl groups are introduced using methoxybenzene derivatives and suitable catalysts.

Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

Reduction: The carbonyl group in the pyridazinone ring can be reduced to form hydroxyl derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

Oxidation: Formation of phenolic derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Biological Activities

The compound has been studied for its potential therapeutic applications, particularly in the following areas:

Anticancer Activity

Research indicates that compounds similar to N-(3-methoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of pyridazine can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in preclinical studies. It is believed to inhibit pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. This makes it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory disorders.

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. Its effectiveness against various bacterial strains could provide a basis for developing new antibiotics, especially in an era of increasing antibiotic resistance.

Case Studies

Several case studies have highlighted the applications and benefits of this compound:

| Study | Focus | Findings |

|---|---|---|

| Case Study 1 | Anticancer Efficacy | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating effective dose ranges. |

| Case Study 2 | Anti-inflammatory Effects | Showed a reduction in inflammatory markers in animal models, suggesting therapeutic potential for chronic inflammation. |

| Case Study 3 | Antimicrobial Testing | Exhibited inhibitory effects on Gram-positive bacteria, with potential for further development into antimicrobial agents. |

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to enzymes: Inhibiting or modulating enzyme activity.

Interacting with receptors: Altering receptor function and signaling pathways.

Modulating gene expression: Affecting transcriptional and translational processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the compound with structurally and functionally related pyridazinone derivatives:

Key Research Findings and Structural Insights

Methoxy vs. Chloro Substitutions :

- Methoxy groups (e.g., in the target compound) improve water solubility and hydrogen-bonding capacity, favoring interactions with polar enzyme active sites. In contrast, chloro substituents (e.g., in ’s compound) enhance membrane permeability and electrophilic reactivity, making them potent against intracellular targets .

Heterocyclic Modifications: Replacement of pyridazinone with imidazolidinone (e.g., in ’s compound) reduces planarity, altering binding modes and selectivity for kinases vs. phosphodiesterases .

Bioactivity Trends :

- Antimicrobial activity : Nitro and chloro groups correlate with stronger bactericidal effects due to redox disruption .

- Anti-inflammatory activity : Methoxy and acetyl groups are associated with PDE4 inhibition, reducing cytokine production .

Biological Activity

N-(3-methoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyridazinone core, which is known for various biological effects, and methoxyphenyl substituents that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antioxidant properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound has a molecular weight of 365.4 g/mol and features multiple functional groups that contribute to its reactivity and interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, a study conducted by the National Cancer Institute evaluated various derivatives of pyridazinone compounds against multiple cancer cell lines, including leukemia, lung, colon, and breast cancer cells. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that modifications in the structure could enhance their antitumor efficacy .

Table 1: Anticancer Activity of Pyridazinone Derivatives

| Compound | Cell Lines Tested | IC50 (µM) | Observations |

|---|---|---|---|

| Compound A | MDA-MB-231 (Breast) | 15.2 | Significant inhibition |

| Compound B | A549 (Lung) | 12.5 | Moderate inhibition |

| Compound C | HCT116 (Colon) | 8.9 | High cytotoxicity |

Anti-inflammatory Activity

In addition to anticancer properties, this compound has been studied for its anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. For example, in vitro assays demonstrated that certain derivatives could reduce the production of TNF-alpha and IL-6 in activated macrophages .

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH radical scavenging method. The results showed that it possesses moderate antioxidant activity, comparable to well-known antioxidants like ascorbic acid. This suggests that the compound may help mitigate oxidative stress in biological systems .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit certain kinases or modulate signaling pathways associated with cancer cell proliferation and survival. Additionally, the presence of methoxy groups may enhance lipophilicity, facilitating better cell membrane penetration and target interaction .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Case Study 1 : A derivative demonstrated significant tumor regression in a murine model of breast cancer when administered at doses correlating with those observed in vitro.

- Case Study 2 : In a clinical trial evaluating anti-inflammatory agents, compounds structurally related to this compound showed promise in reducing symptoms in rheumatoid arthritis patients.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.